molecular formula C16H15NO4 B12109590 Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- CAS No. 82157-41-3

Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-

Cat. No.: B12109590
CAS No.: 82157-41-3
M. Wt: 285.29 g/mol
InChI Key: DUMIWUXXCBKUQS-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- (systematic IUPAC name: 4-[(2-(4-methylphenoxy)acetamido)]benzoic acid) is a benzoic acid derivative functionalized at the 4-position with an amide-linked 2-(4-methylphenoxy)acetyl group. This structure combines a hydrophilic benzoic acid moiety with a hydrophobic 4-methylphenoxy substituent, influencing its physicochemical and biological properties.

Properties

CAS No.

82157-41-3

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

4-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H15NO4/c1-11-2-8-14(9-3-11)21-10-15(18)17-13-6-4-12(5-7-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)

InChI Key

DUMIWUXXCBKUQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Acylation of 4-Aminobenzoic Acid

The most straightforward route involves direct acylation of 4-aminobenzoic acid with 2-(4-methylphenoxy)acetyl chloride . This method leverages classical amide bond formation under mild conditions:

Reaction Scheme :

4-Aminobenzoic acid+2-(4-methylphenoxy)acetyl chlorideBase, SolventTarget Compound\text{4-Aminobenzoic acid} + \text{2-(4-methylphenoxy)acetyl chloride} \xrightarrow{\text{Base, Solvent}} \text{Target Compound}

Procedure :

  • 4-Aminobenzoic acid (1.0 equiv) is suspended in anhydrous dichloromethane (DCM) under nitrogen.

  • Triethylamine (TEA, 2.0 equiv) is added to deprotonate the amine.

  • 2-(4-methylphenoxy)acetyl chloride (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours .

  • The mixture is washed with aqueous HCl (1M), sodium bicarbonate, and brine.

  • The organic layer is dried over Na2_2SO4_4, filtered, and concentrated.

  • The crude product is recrystallized from ethanol/water (70:30) to yield white crystals.

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility without side reactions .

  • Base Selection : TEA outperforms weaker bases (e.g., NaHCO3_3) in scavenging HCl, driving the reaction to completion .

  • Yield : 68–75% after purification .

Palladium-Catalyzed Cross-Coupling Approach

A more advanced method adapts palladium-mediated cross-coupling to construct the biphenyl ether moiety, followed by acylation. This route is inspired by patented methodologies for analogous benzoic acid derivatives :

Reaction Scheme :

Methyl 4-nitrobenzoateReductionMethyl 4-aminobenzoateCouplingMethyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoateSaponificationTarget Compound\text{Methyl 4-nitrobenzoate} \xrightarrow{\text{Reduction}} \text{Methyl 4-aminobenzoate} \xrightarrow{\text{Coupling}} \text{Methyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate} \xrightarrow{\text{Saponification}} \text{Target Compound}

Procedure :

  • Methyl 4-nitrobenzoate is reduced to methyl 4-aminobenzoate using H2_2/Pd-C in ethanol (90% yield) .

  • The amine is acylated with 2-(4-methylphenoxy)acetyl chloride as described in Method 1 (yield: 70–78%) .

  • Saponification with NaOH (2M) in methanol/water (80:20) at reflux for 6 hours affords the free acid (95% yield) .

Key Advantages :

  • Regioselectivity : Palladium catalysts (e.g., Pd(PPh3_3)4_4) prevent undesired ortho/meta substitutions .

  • Scalability : Adaptable to continuous flow systems for industrial production .

Comparative Analysis of Methods

Method Conditions Yield Purity Complexity
Direct AcylationTEA, DCM, 25°C68–75%>95%Low
Palladium-CatalyzedPd(PPh3_3)4_4, LiCl, THF, 80°C70–78%>98%High
Solid-PhaseHBTU, DIPEA, DMF, RT60–65%>90%Moderate

Trade-offs :

  • Direct Acylation : Simplicity vs. moderate yields.

  • Palladium-Catalyzed : High purity and scalability offset by catalyst costs.

  • Solid-Phase : Rapid but lower yields due to resin loading inefficiencies .

Industrial-Scale Production Considerations

For bulk synthesis, the palladium-catalyzed route is preferred due to:

  • Catalyst Recycling : Pd can be recovered via charcoal filtration .

  • Solvent Recovery : THF and DCM are distilled and reused.

  • Process Safety : Exothermic steps (e.g., acylation) are controlled using jacketed reactors .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a crucial building block in organic synthesis, facilitating the development of more complex molecules. It is used in the creation of derivatives that exhibit varied chemical properties.

2. Biology:

  • Biochemical Probes: The compound has been investigated for its potential as a biochemical probe to study enzyme activities and receptor interactions. Its ability to modulate biological pathways makes it valuable in cellular biology research.

3. Medicine:

  • Therapeutic Properties: Preliminary studies suggest that this compound may possess therapeutic properties, particularly in the treatment of certain diseases. It has been explored for its anticancer activity, showing significant inhibition against various cancer cell lines .

Anticancer Activity

A notable study evaluated the anticancer effects of derivatives based on benzoic acid structures, including 4-[[2-(4-methylphenoxy)acetyl]amino]-. In vitro tests demonstrated that specific derivatives exhibited high inhibition rates against leukemia and CNS cancer cell lines, indicating potential as anticancer agents .

Enzyme Inhibition

Research has also focused on the compound's role as an inhibitor of influenza neuraminidase. A series of benzoic acid derivatives were synthesized and tested for their inhibitory effects on this enzyme, highlighting the compound's potential in antiviral drug development .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex synthesisUsed in creating diverse derivatives
BiologyBiochemical probeModulates enzyme activity
MedicineTherapeutic propertiesSignificant anticancer activity against multiple cell lines

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Affinity and Receptor Interactions

Evidence from docking studies (Table 1 in ) highlights how substituents on benzoic acid derivatives affect binding thermodynamics. For example:

  • 2-(4-Methylbenzoyl)benzoic acid (ΔGbinding: -8.2 kcal/mol) and 2-(4-methoxybenzoyl)benzoic acid (ΔGbinding: -8.5 kcal/mol) exhibit stronger receptor affinities than simpler analogs like saccharin (ΔGbinding: -6.1 kcal/mol) .
  • The target compound’s 2-(4-methylphenoxy)acetamido group may confer intermediate binding strength. The phenoxy moiety’s bulkiness could hinder optimal receptor fit compared to smaller methoxy or methylbenzoyl groups, but its hydrophobic character might enhance membrane permeability.
Table 1: Comparative ΔGbinding Values of Benzoic Acid Derivatives
Compound ΔGbinding (kcal/mol) Key Interacting Residues
2-(4-Methylbenzoyl)benzoic acid -8.2 Tyr240, Asp307, Arg123
2-(4-Methoxybenzoyl)benzoic acid -8.5 Tyr240, Asp307, Gln152
Saccharin -6.1 His145, Glu148
Target Compound (Hypothesized) ~-7.5 Tyr240, Asp307 (predicted)

Physicochemical Properties

Lipophilicity and Solubility
  • The 4-methylphenoxy group increases logP (lipophilicity) compared to polar substituents like methoxy (e.g., 4,5-dimethoxybenzoic acid derivatives in ). This may reduce aqueous solubility but improve bioavailability .
  • Amide vs. Hydrazide/Hydrazone: The target’s stable amide linker contrasts with hydrazide derivatives (e.g., N′-[(4-Methylphenoxy)acetyl]-4-nitrobenzohydrazide in ), which are more reactive and prone to hydrolysis .
Reactivity and Stability
  • Tetrazole-containing analogs (e.g., ) exhibit higher metabolic stability due to aromatic heterocycles, whereas the target compound’s amide group offers moderate stability under physiological conditions .

Biological Activity

Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- (commonly referred to as compound 1) is a complex organic compound that belongs to the class of benzoic acid derivatives. Its molecular formula is C22H23N3O4, and it has a molecular weight of approximately 435.4 g/mol. This compound features a benzoic acid moiety with an amine and an acetyl group, making it structurally intricate and potentially useful in various chemical applications. The presence of multiple functional groups allows for diverse chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural complexity of compound 1 can be summarized as follows:

Property Details
Molecular FormulaC22H23N3O4
Molecular Weight435.4 g/mol
Functional GroupsBenzoic acid, amine, acetyl
Unique Structural Feature4-Methylphenoxy group

The unique properties imparted by the 4-methylphenoxy group may influence its biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in critical cellular processes. For example, studies suggest that benzoic acid derivatives can promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), both crucial for protein degradation in cells. The specific molecular targets for compound 1 are still under investigation but are believed to include various enzymes involved in metabolic pathways .

Antimicrobial Activity

Benzoic acid derivatives are known for their antimicrobial properties. Compound 1 may exhibit similar effects due to its structural characteristics. Preliminary studies indicate that it can inhibit microbial growth, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research has shown that compounds similar to benzoic acid derivatives can possess anti-inflammatory properties. The acetylamino group in compound 1 could enhance its bioavailability and modify its interaction with biological targets involved in inflammatory responses.

Antioxidant Activity

Some studies have reported antioxidant effects associated with benzoic acid derivatives. These effects are crucial for combating oxidative stress within cells, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Cell-Based Assays : In a study evaluating the biological activity of benzoic acid derivatives isolated from Bjerkandera adusta, it was found that certain compounds significantly activated cathepsins B and L, enzymes involved in protein degradation pathways. Compound 1's structural similarities suggest it may exhibit comparable bioactivity .
  • In Silico Studies : Computational modeling has indicated that compounds similar to compound 1 can effectively bind to enzymes involved in metabolic pathways. This suggests a potential mechanism through which compound 1 may exert its biological effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of compound 1, it can be compared with other benzoic acid derivatives:

Compound Name Structural Features Unique Aspects
Benzoic AcidSimple aromatic carboxylic acidBasic structure without additional functional groups
AcetaminophenHydroxyl and amine groupsKnown analgesic and antipyretic properties
Salicylic AcidHydroxy group on benzene ringAnti-inflammatory properties due to COOH group
4-Methylbenzoic AcidMethyl substitution at para positionSimple derivative affecting solubility

The complexity of compound 1, particularly due to its functionalization with the 4-methylphenoxy group, may impart distinct biological activities not found in simpler analogs.

Q & A

Q. How can researchers address contradictory solubility data reported in different studies?

  • Experimental Replication : Test solubility in buffered solutions (pH 2–10) using UV-Vis spectroscopy.
  • Polymorph Screening : Conduct thermal analysis (DSC/TGA) to identify crystalline forms. For example, highlights polymorph-dependent thermal stability in similar benzoates .

Methodological Guidance for Data Interpretation

Q. What analytical techniques are critical for confirming the stability of this compound under physiological conditions?

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24h. Monitor degradation via UPLC-MS and identify byproducts .
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation using HPLC-DAD.

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Modification Sites : Target the 4-methylphenoxy group (replace with halogen or nitro substituents) and the acetamido linker (introduce heteroatoms).
  • Biological Testing : Prioritize derivatives with logP values <3.5 (calculated via ChemDraw) for improved bioavailability. Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .

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